molecular formula C7HCl4N3 B13667427 2,3,6,8-Tetrachloropyrido[2,3-b]pyrazine

2,3,6,8-Tetrachloropyrido[2,3-b]pyrazine

Cat. No.: B13667427
M. Wt: 268.9 g/mol
InChI Key: NDELXBOJAHDEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,8-Tetrachloropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2,3,6,8-Tetrachloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .

Scientific Research Applications

2,3,6,8-Tetrachloropyrido[2,3-b]pyrazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,6,8-Tetrachloropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit kinase activity by binding to the active site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison: 2,3,6,8-Tetrachloropyrido[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, it has shown a broader range of applications in both medicinal chemistry and material science .

Properties

Molecular Formula

C7HCl4N3

Molecular Weight

268.9 g/mol

IUPAC Name

2,3,6,8-tetrachloropyrido[2,3-b]pyrazine

InChI

InChI=1S/C7HCl4N3/c8-2-1-3(9)12-7-4(2)13-5(10)6(11)14-7/h1H

InChI Key

NDELXBOJAHDEFY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N=C1Cl)N=C(C(=N2)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.